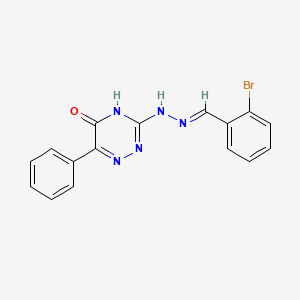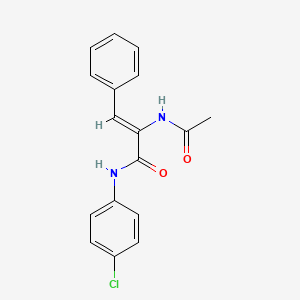
2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound with the molecular formula C16H12BrN5O It is a derivative of 2-bromobenzaldehyde and is known for its unique structure, which includes a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the reaction of 2-bromobenzaldehyde with 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazine-3-hydrazone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- 2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone derivatives
Uniqueness
This compound is unique due to its specific structure, which includes a triazine ring and a bromobenzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H12BrN5O |
|---|---|
Molecular Weight |
370.20 g/mol |
IUPAC Name |
3-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H12BrN5O/c17-13-9-5-4-8-12(13)10-18-21-16-19-15(23)14(20-22-16)11-6-2-1-3-7-11/h1-10H,(H2,19,21,22,23)/b18-10+ |
InChI Key |
MACQIGSLQNTRBK-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)N/N=C/C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)NN=CC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15041212.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15041220.png)
![2-{[4-(Biphenyl-4-yl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B15041222.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041228.png)
![5-bromo-N'-[(E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B15041238.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15041239.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B15041244.png)
![5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B15041251.png)
![5-amino-N'-[(E)-1H-indol-3-ylmethylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B15041259.png)
![4-Hydroxy-N'-[(3-nitrophenyl)methylidene]butanehydrazide](/img/structure/B15041262.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15041263.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B15041283.png)
![4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine](/img/structure/B15041303.png)
